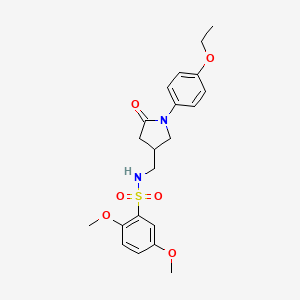
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
- The compound contains an indole nucleus, which is a significant heterocyclic system found in various biologically active molecules . It’s possible that the compound interacts with receptors or enzymes related to this indole moiety.
- Given the indole scaffold, we can speculate that the compound may act through electrophilic substitution reactions. These reactions are common for indole derivatives due to their π-electron delocalization .
- Unfortunately, specific pathways affected by this compound are not well-documented. However, indole derivatives have been associated with diverse activities, including antiviral, anti-inflammatory, and antioxidant effects .
Target of Action
Mode of Action
Biochemical Pathways
Activité Biologique
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C22H28N2O4S with a molecular weight of 416.5 g/mol. The structure features a pyrrolidine ring and a sulfonamide group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4S |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 955255-15-9 |
Pharmacological Effects
Research indicates that sulfonamide derivatives exhibit a range of pharmacological activities, including:
- CNS Activity : Similar compounds have shown central nervous system (CNS) depressant effects, quantified by reduced locomotor activity in animal models . This suggests potential applications in treating anxiety or sleep disorders.
- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. They function by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid production.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds bind to active sites on enzymes, altering their conformation and inhibiting their activity. This is particularly relevant in the context of bacterial infections.
- Receptor Interaction : The compound may interact with specific receptors in the CNS, leading to altered neurotransmitter levels and subsequent physiological effects.
- Biochemical Pathways : By affecting various biochemical pathways, such as those involved in inflammation or cell signaling, the compound may exert anti-inflammatory or analgesic effects.
Case Studies
- CNS Depressant Effects : A study involving related compounds demonstrated significant CNS depressant activity in mice models. The reduction in locomotor activity was used as a quantitative measure of this effect .
- Antimicrobial Efficacy : Research on sulfonamide derivatives revealed their effectiveness against a range of bacterial strains, highlighting their potential use in developing new antibiotics .
Propriétés
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-4-29-17-7-5-16(6-8-17)23-14-15(11-21(23)24)13-22-30(25,26)20-12-18(27-2)9-10-19(20)28-3/h5-10,12,15,22H,4,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZQVJOYYLGWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













